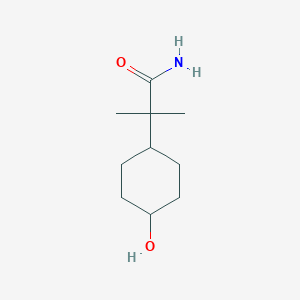![molecular formula C5H9ClFN B13466817 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride is a chemical compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings share a single atom. The presence of a fluorine atom and an azaspiro structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a fluoroalkyl halide with an azaspiro compound in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Addition Reactions: The spiro structure allows for addition reactions at specific sites, leading to the formation of more complex molecules.
Common reagents used in these reactions include halogens, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the spiro structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride can be compared with other similar compounds, such as:
- 1-Chloro-1-fluoro-5-azaspiro[2.3]hexane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
- 5-Azaspiro[2.3]hexane hydrochloride
These compounds share the spiro structure but differ in the substituents attached to the spiro ring. The presence of different halogens or functional groups can significantly alter their chemical properties and applications, making each compound unique in its own right.
Properties
Molecular Formula |
C5H9ClFN |
|---|---|
Molecular Weight |
137.58 g/mol |
IUPAC Name |
2-fluoro-5-azaspiro[2.3]hexane;hydrochloride |
InChI |
InChI=1S/C5H8FN.ClH/c6-4-1-5(4)2-7-3-5;/h4,7H,1-3H2;1H |
InChI Key |
QHGNZVUCRKUYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CNC2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


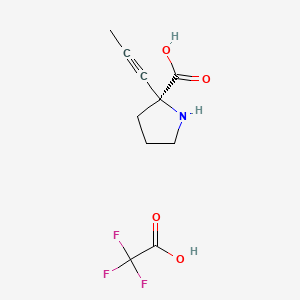

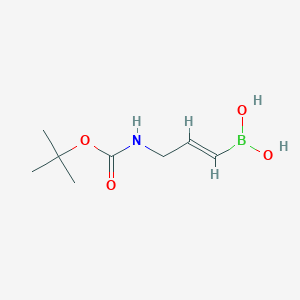
![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
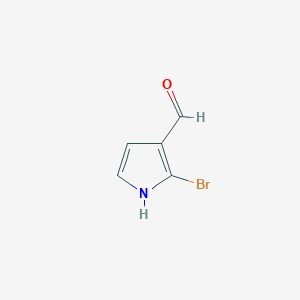
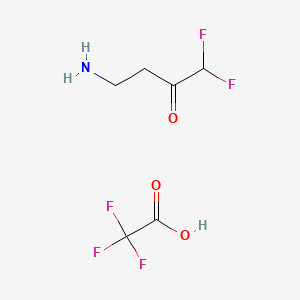
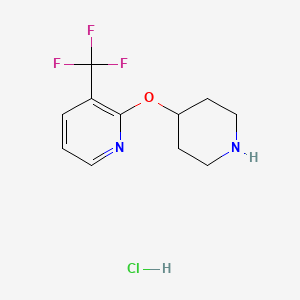



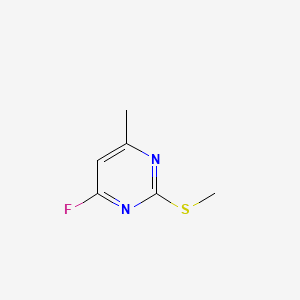
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
